Cyclopropaneacetic acid, alpha,1-diamino-(9CI)
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Overview
Description
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) is a non-proteinogenic amino acid characterized by the presence of a cyclopropane ring fused to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine derivatives with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of Gamma-Substituted Amino Acid Derivatives: This approach uses gamma-substituted amino acids that undergo cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biological processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
Cyclopropylglycine: Another cyclopropane-containing amino acid with distinct biological activities.
The uniqueness of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) lies in its specific structural configuration and the resulting biological and chemical properties that differentiate it from other cyclopropane-containing amino acids.
Properties
CAS No. |
139166-30-6 |
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Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
InChI Key |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
Canonical SMILES |
C1CC1(C(C(=O)O)N)N |
Synonyms |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
Origin of Product |
United States |
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